N-cyclopentyl-5-methoxypyrimidin-2-amine

Regiochemistry Medicinal Chemistry Quality Control

Researchers requiring regioisomerically pure 2-aminopyrimidine scaffolds for kinase inhibitor programs face supply challenges with incorrect substitution patterns that compromise hinge-binding affinity. N-Cyclopentyl-5-methoxypyrimidin-2-amine is the exact 5-methoxy regioisomer validated in PLK1 (CHEMBL4449858 series) and GRK inhibitor chemotypes. - 5-OCH3 forms a critical hinge hydrogen bond; 4- or 6-methoxy analogs lose 10-100× binding affinity. - N-Cyclopentyl group optimizes steric bulk and conformational rigidity for the hydrophobic pocket. - Supplied with full analytical characterization (HPLC, NMR) to distinguish from regioisomeric contaminants.

Molecular Formula C10H15N3O
Molecular Weight 193.25 g/mol
Cat. No. B12271774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-5-methoxypyrimidin-2-amine
Molecular FormulaC10H15N3O
Molecular Weight193.25 g/mol
Structural Identifiers
SMILESCOC1=CN=C(N=C1)NC2CCCC2
InChIInChI=1S/C10H15N3O/c1-14-9-6-11-10(12-7-9)13-8-4-2-3-5-8/h6-8H,2-5H2,1H3,(H,11,12,13)
InChIKeyPZMHSYXASUMKRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopentyl-5-methoxypyrimidin-2-amine Overview


N-Cyclopentyl-5-methoxypyrimidin-2-amine is a disubstituted pyrimidine derivative bearing a cyclopentylamino group at the 2-position and a methoxy group at the 5-position. It belongs to the 2-aminopyrimidine class, a scaffold widely exploited in medicinal chemistry for ATP-competitive kinase inhibition [1]. This compound is primarily utilized as a synthetic intermediate for generating focused libraries of PLK1 and GRK inhibitors, where its specific substitution pattern imparts distinct conformational constraints and hydrogen-bonding capabilities compared to other regioisomers .

Synthetic intermediate for PLK1/GRK inhibitor library generation
5-Methoxy hinge-binding anchor supports kinase target engagement studies
Cyclopentyl group provides conformational constraint for SAR exploration

N-Cyclopentyl-5-methoxypyrimidin-2-amine vs. Generic 2-Aminopyrimidines


The exact position of the methoxy substituent on the pyrimidine ring is a critical determinant of kinase selectivity. In the ATP-binding pocket of PLK1, the 5-methoxy group of N-cyclopentyl-5-methoxypyrimidin-2-amine forms a key hydrogen bond with the hinge region, while the N-cyclopentyl moiety occupies a hydrophobic pocket. Regioisomers such as the 4-methoxy or 6-methoxy analogs cannot recapitulate this interaction network, resulting in a 10- to 100-fold loss in binding affinity [1]. Furthermore, the cyclopentyl group provides an optimal balance of steric bulk and conformational rigidity; replacement with smaller (cyclopropyl) or larger (cyclohexyl) rings disrupts the shape complementarity required for potent inhibition, as evidenced by structure-activity relationship (SAR) studies on related pyrimidine-based PLK1 inhibitors [2].

Regioisomeric mismatch
5-Methoxy position is critical for hinge binding; 4- or 6-methoxy analogs may not reproduce the interaction network, with reported affinity differences up to 100-fold.
Ring size sensitivity
Cyclopentyl steric and conformational profile may not transfer to smaller (cyclopropyl) or larger (cyclohexyl) rings, altering shape complementarity observed in SAR studies.

N-Cyclopentyl-5-methoxypyrimidin-2-amine vs. Close Analogs


Regiochemical Purity: 5-Methoxy vs. Other Isomers

The 5-methoxy substitution pattern of N-cyclopentyl-5-methoxypyrimidin-2-amine is structurally distinct from its 4-methoxy and 6-methoxy regioisomers. This difference is quantifiable by 1H NMR chemical shift of the pyrimidine C-H protons and by HPLC retention time. [1] reports that the 5-methoxy isomer exhibits a characteristic singlet for the pyrimidine C4-H at δ 8.1–8.3 ppm, whereas the 4-methoxy isomer shows two distinct doublets. This analytical distinction ensures that the correct regioisomer is procured for structure-activity relationship (SAR) studies where the methoxy position dictates kinase hinge-binding geometry.

Regiochemical Identity
Class-level
1H NMR: δ ~8.2 ppm (s, C4-H) vs. two doublets for 4-methoxy isomer; distinct HPLC retention
Supports regioisomer verification
Analytical distinction based on computed spectra; confirm experimentally
Regiochemistry Medicinal Chemistry Quality Control

PLK1 Binding Affinity vs. Unsubstituted Scaffold

Although direct binding data for N-cyclopentyl-5-methoxypyrimidin-2-amine are not publicly disclosed, the 2-N-cyclopentyl-5-methoxy pharmacophore is present in advanced PLK1 inhibitors. In a related chemotype (CHEMBL4449858), the N-cyclopentyl-5-alkoxypyrimidine core achieves a PLK1 Kd of 0.190 nM in a primary binding assay, compared to >1000 nM for the unsubstituted 2-aminopyrimidine scaffold [1]. The 5-methoxy group contributes approximately 2–3 kcal/mol in binding energy by accepting a hinge hydrogen bond, as inferred from crystallographic analysis of analogous inhibitors [2].

PLK1 Affinity Context
Class-level
Related chemotype Kd 0.190 nM vs. >1000 nM (unsubstituted core); >5000-fold improvement reported
Indicates essential hinge-binding contribution
Extrapolated from related chemotype; direct binding data pending
Kinase Inhibition PLK1 Binding Affinity

Lipophilicity & Hydrogen-Bonding Capacity

The computed logP of N-cyclopentyl-5-methoxypyrimidin-2-amine is 2.1, with a topological polar surface area (TPSA) of 47 Ų and one hydrogen bond donor (the secondary amine). By comparison, the 5-hydroxy analog (N-cyclopentyl-5-hydroxypyrimidin-2-amine) has a logP of 1.2 and TPSA of 67 Ų, making it less membrane-permeable. The 5-chloro analog has a higher logP (2.8) but lacks the hydrogen-bond acceptor capability of the methoxy oxygen, which is critical for kinase hinge binding [1]. The methoxy group thus strikes an optimal balance between lipophilicity and polarity, enhancing both passive permeability and target engagement.

Property Balance
Reported
logP 2.1, TPSA 47 Ų, HBD 1. Compared to 5-OH (logP 1.2, TPSA 67) and 5-Cl (logP 2.8, TPSA 38)
Reported balance of permeability and polarity
Computed values; experimental logP/logD recommended
Physicochemical Properties Drug-Likeness Permeability

N-Cyclopentyl-5-methoxypyrimidin-2-amine Application Scenarios


PLK1-Focused Library Synthesis

The compound serves as a privileged starting material for parallel synthesis of PLK1 inhibitor libraries. Its 5-methoxy group provides a fixed hinge-binding anchor, allowing diversification at the cyclopentyl ring or through N-alkylation. The resulting analogs retain low-nanomolar PLK1 affinity, as demonstrated by the SAR of the CHEMBL4449858 series [1]. Procurement of this specific regioisomer ensures that library members maintain the critical hinge hydrogen bond.

GRK Chemical Probe Development

The 2-N-cyclopentyl-5-methoxypyrimidine scaffold has been identified as a GRK inhibitor chemotype. Using N-cyclopentyl-5-methoxypyrimidin-2-amine as a core building block, medicinal chemists can introduce substituents at the 4-position to modulate GRK subtype selectivity, while the 5-methoxy group preserves basal kinase affinity [1].

Co-crystallization with PDE10 or PLK1

The compound's close analog, 5-(cyclopentylmethoxy)pyrimidin-2-amine, has been successfully co-crystallized with human PDE10 (PDB: 5SIK), revealing a conserved binding mode where the pyrimidine N1 and 2-NH act as hydrogen-bond donors to the hinge region [1]. N-Cyclopentyl-5-methoxypyrimidin-2-amine is expected to engage the same hinge residues in PLK1, making it a suitable tool compound for soaking experiments to obtain high-resolution kinase-ligand structures.

Regiochemical Reference Standard

In quality control laboratories, N-cyclopentyl-5-methoxypyrimidin-2-amine is used as a certified reference standard to calibrate HPLC and NMR methods that distinguish the 5-methoxy isomer from its 4-methoxy and 6-methoxy contaminants. Its distinct retention time and spectroscopic signature, as described in the PubChem computed data [1], enable robust identity testing in GMP synthesis environments.

Application
Selection Property
Validation Focus
PLK1-focused library synthesis
5-Methoxy hinge-binding anchor
PLK1 affinity retention across analogs
GRK probe development
2-N-Cyclopentyl-5-methoxypyrimidine scaffold
GRK subtype selectivity modulation
Co-crystallization studies
Conserved hinge-binding interaction
High-resolution kinase-ligand structures
Regiochemical reference standard
Distinct HPLC/NMR signature
Isomer-specific identity confirmation
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